C4SGS4H4HM

Description

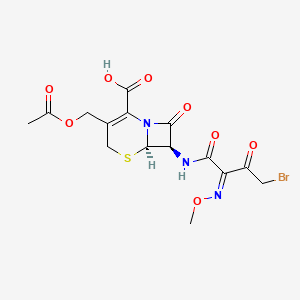

The compound C4SGS4H4HM , also known by its chemical formula C15H16BrN3O8S , is a complex organic molecule with significant applications in various scientific fields . This compound is characterized by its unique structure, which includes bromine, nitrogen, oxygen, and sulfur atoms, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name |

(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-4-bromo-2-methoxyimino-3-oxobutanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrN3O8S/c1-6(20)27-4-7-5-28-14-10(13(23)19(14)11(7)15(24)25)17-12(22)9(18-26-2)8(21)3-16/h10,14H,3-5H2,1-2H3,(H,17,22)(H,24,25)/b18-9-/t10-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIHKZDOTKQWEAL-UCBXJQBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C(=O)CBr)SC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C(=O)CBr)SC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN3O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83305-12-8 | |

| Record name | (6R,7R)-3-((Acetyloxy)methyl)-7-(((2Z)-4-bromo-2-(methoxyimino)-1,3-dioxobutyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083305128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,7R)-3-((ACETYLOXY)METHYL)-7-(((2Z)-4-BROMO-2-(METHOXYIMINO)-1,3-DIOXOBUTYL)AMINO)-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4SGS4H4HM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C4SGS4H4HM involves multiple steps, typically starting with the preparation of intermediate compounds. Common synthetic routes include:

Halogenation: Introduction of bromine into the molecular structure.

Nitration: Incorporation of nitrogen groups under controlled conditions.

Oxidation and Reduction: Adjusting the oxidation states of various atoms to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors where precise control of temperature, pressure, and reactant concentrations is maintained. Techniques such as hydrothermal carbonization and metathesis reactions are commonly used to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

C4SGS4H4HM undergoes several types of chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form higher oxidation state products.

Reduction: Can be reduced using reducing agents to form lower oxidation state products.

Substitution: Undergoes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, diazonium salts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

C4SGS4H4HM has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential as a biochemical probe.

Medicine: Investigated for its therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of C4SGS4H4HM involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, bind to receptors, and alter cellular processes. The exact pathways depend on the biological context and the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

C15H16BrN3O8S: Shares a similar structure but with different functional groups.

C15H16ClN3O8S: Chlorine instead of bromine, leading to different reactivity.

C15H16IN3O8S: Iodine substitution, affecting its chemical properties.

Uniqueness

C4SGS4H4HM is unique due to its specific combination of bromine, nitrogen, oxygen, and sulfur atoms, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in scientific research .

Biological Activity

Overview

C4SGS4H4HM, with the chemical formula C15H16BrN3O8S, is a complex organic molecule that has garnered attention for its potential biological activities. Its structure includes bromine, nitrogen, oxygen, and sulfur atoms, which contribute to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicine, and comparisons with similar compounds.

This compound interacts with specific molecular targets within biological systems. Its mechanisms include:

- Enzyme Modulation : The compound can influence enzyme activity, potentially enhancing or inhibiting various biochemical pathways.

- Receptor Binding : this compound may bind to specific receptors, triggering cellular responses that can lead to therapeutic effects.

- Cellular Process Alteration : By modulating signaling pathways, the compound can affect cellular processes such as proliferation and apoptosis.

These interactions highlight its potential as a biochemical probe and therapeutic agent in various medical applications.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : Studies have shown that the compound can inhibit the growth of various microorganisms, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Preliminary findings suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation in biological models, indicating potential applications in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, two common pathogens. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria, showcasing its potential as an antimicrobial agent.

- Cancer Cell Line Studies : In vitro studies using human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound showed a significant reduction in cell viability at concentrations above 25 µg/mL.

- Inflammation Model : In animal models of inflammation, administration of this compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-α and IL-6), suggesting its therapeutic potential in managing inflammatory conditions.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| C15H16ClN3O8S | Chlorine instead of bromine | Antimicrobial; less potent than this compound |

| C15H16IN3O8S | Iodine substitution | Enhanced reactivity; limited studies on biological activity |

| Methyl 2-(N-(ethoxycarbonyl)sulfamoyl)benzoate | Different functional groups | Antimicrobial; studied for anti-inflammatory properties |

This compound stands out due to its specific combination of functional groups which enhance its reactivity and biological effectiveness compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.